
1-Cyclopentyl-1H-pyrazole-4-boronic acid
Übersicht
Beschreibung
1-Cyclopentyl-1H-pyrazole-4-boronic acid is a chemical compound with the CAS Number: 1416786-06-5 . It has a molecular weight of 180.01 .
Molecular Structure Analysis
The molecular formula of 1-Cyclopentyl-1H-pyrazole-4-boronic acid is C8H13BN2O2 . The InChI key is ZDKOFAUNSVRUKJ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific reactions involving 1-Cyclopentyl-1H-pyrazole-4-boronic acid are not well documented, boronic acids are generally used in several reactions such as Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed asymmetric hydrogenation .It is stored in a freezer . The solid form of the compound has a melting point of 40-44 °C .
Wissenschaftliche Forschungsanwendungen
Medicine
In the field of medicine, 1-Cyclopentyl-1H-pyrazole-4-boronic acid is utilized as a reagent for the synthesis of various compounds with potential therapeutic effects. It has been involved in the preparation of aminothiazoles as γ-secretase modulators . These modulators can play a role in the treatment of Alzheimer’s disease by targeting the γ-secretase enzyme complex involved in amyloid-beta plaque formation.
Material Science
1-Cyclopentyl-1H-pyrazole-4-boronic acid: and its derivatives are valuable in material science for the development of new materials. They are particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal in creating polymers and composite materials with specific properties for industrial applications.
Biochemistry
In biochemistry research, 1-Cyclopentyl-1H-pyrazole-4-boronic acid is employed in the study of enzyme interactions and mechanisms. It has been used as a reagent for preparing biologically active compounds, such as inhibitors for various kinases involved in cell signaling pathways .
Pharmacology
Pharmacologically, this compound is instrumental in the development of potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a kinase that, when dysregulated, can lead to various types of blood cancers, and inhibitors can help in managing these diseases.
Analytical Chemistry
Analytical chemists use 1-Cyclopentyl-1H-pyrazole-4-boronic acid for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for creating complex organic molecules used as standards and reagents in various analytical techniques .
Chemical Engineering
In chemical engineering, the compound finds application in the synthesis of complex molecules through cross-coupling reactions. These reactions are fundamental in the large-scale production of pharmaceuticals and fine chemicals .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopentyl-1H-pyrazole-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 1-Cyclopentyl-1H-pyrazole-4-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 1-Cyclopentyl-1H-pyrazole-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 1-Cyclopentyl-1H-pyrazole-4-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of 1-Cyclopentyl-1H-pyrazole-4-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
(1-cyclopentylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8,12-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKOFAUNSVRUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-1H-pyrazole-4-boronic acid | |
CAS RN |
1416786-06-5 | |
| Record name | 1-Cyclopentyl-1H-pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



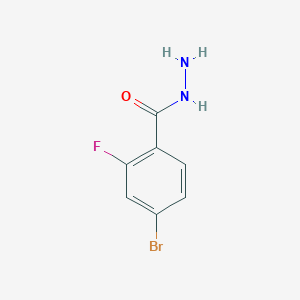
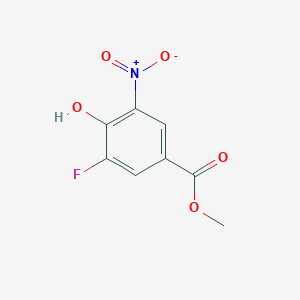

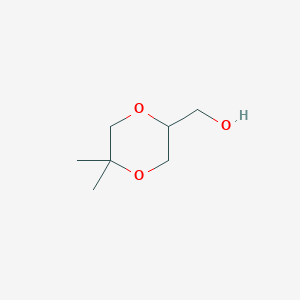
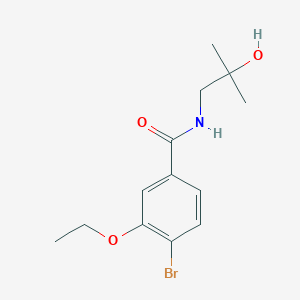
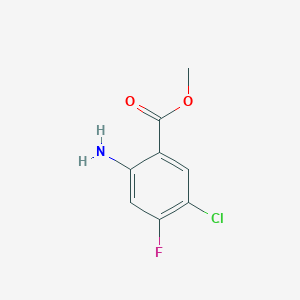
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)
![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)


![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)
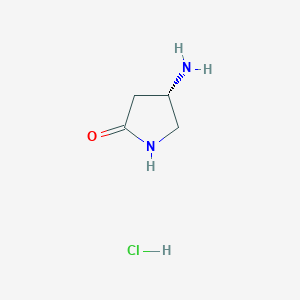
![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)
![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)